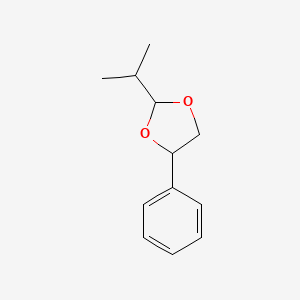

2-Isopropyl-4-phenyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55668-34-3 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-phenyl-2-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C12H16O2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |

InChI Key |

LYTZYXJGLNHQAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of Phenyl-Substituted 1,3-Dioxolanes: A Technical Guide

Executive Summary

Phenyl-substituted 1,3-dioxolanes represent a critical class of heterocycles in drug development, serving primarily as robust protecting groups for carbonyls and 1,2-diols, and increasingly as prodrug moieties. Their utility is defined by a precise balance between thermodynamic stability (resistance to spontaneous isomerization or decomposition) and kinetic lability (controlled hydrolysis under specific acidic conditions).

This guide synthesizes the physicochemical principles governing these systems, offering actionable protocols for their synthesis, stability profiling, and structural validation. Key insights include the steric dominance of the 2-phenyl pseudo-equatorial conformation and the counter-intuitive kinetic stability of 2,2-diphenyl variants.

Thermodynamic Foundations

Enthalpy and Entropy of Formation

The formation of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol is a classic equilibrium-driven process.

-

Entropic Factor (

): The reaction is entropically unfavorable in a closed system ( -

Enthalpic Factor (

): The formation is exothermic ( -

Net Stability: To drive

, water must be continuously removed (Dean-Stark or molecular sieves) to exploit Le Chatelier’s principle.

Substituent Effects on Stability

The thermodynamic stability of the dioxolane ring is heavily influenced by substitution at the C2, C4, and C5 positions.

| Substituent Pattern | Relative Stability ( | Mechanistic Insight |

| 2-Phenyl (Monosubstituted) | Moderate | Stabilized by resonance with the phenyl ring; prone to acid hydrolysis. |

| 2,2-Diphenyl (Gem-disubstituted) | High | Steric Inhibition of Resonance: The bulky phenyl groups prevent optimal planar alignment for oxocarbenium ion formation, significantly slowing hydrolysis (approx. 120x slower than mono-phenyl). |

| 2-Alkyl-2-Phenyl | Low to Moderate | Electronic stabilization by phenyl + inductive donation by alkyl increases basicity of acetal oxygen, accelerating protonation. |

Conformational Analysis

The Envelope Pucker

Unlike the chair conformation of 1,3-dioxanes, the 5-membered dioxolane ring adopts a dynamic envelope conformation . In 2-phenyl-1,3-dioxolane, the C2 carbon typically forms the "flap" of the envelope to minimize eclipsing interactions.

Stereoelectronic Effects

-

Pseudo-Equatorial Preference: The bulky phenyl group at C2 strongly prefers the pseudo-equatorial position to avoid 1,3-diaxial-like steric clashes with the C4/C5 protons.

-

Anomeric Effect: While the anomeric effect (preference for electronegative substituents to be axial) is potent in sugars, steric repulsion dominates in 2-phenyl-1,3-dioxolanes, forcing the phenyl group equatorial.

-

Cis/Trans Isomerism (C2, C4-substitution): In 2,4-disubstituted systems (e.g., 2-phenyl-4-methyl-1,3-dioxolane), the cis isomer is often thermodynamically less stable than the trans isomer due to steric crowding on the same face of the ring. However, synthesis often yields a mixture (e.g., 60:40 cis:trans) requiring chromatographic separation.

Visualization: Conformational Isomerism

The following diagram illustrates the equilibration between the kinetic and thermodynamic isomers.

Chemical Stability & Hydrolysis Kinetics[1]

The utility of phenyl-dioxolanes as protecting groups relies on their pH-dependent stability . They are orthogonal to base-labile groups (esters) but cleavable with acid.

Hydrolysis Mechanism (A-1)

The hydrolysis follows an A-1 mechanism (unimolecular, acid-catalyzed):

-

Protonation: Fast, reversible protonation of an acetal oxygen.

-

Rate-Limiting Step: C-O bond cleavage to form a resonance-stabilized oxocarbenium ion.

-

Hydration: Nucleophilic attack by water.

The "Diphenyl Anomaly"

While electron-donating groups usually accelerate hydrolysis by stabilizing the cation, 2,2-diphenyl-1,3-dioxolane is exceptionally stable.

-

Reason: The two phenyl rings cannot achieve coplanarity with the carbocation center due to steric clash. This prevents resonance stabilization of the transition state, raising the activation energy (

). -

Data Point: 2,2-Diphenyl-1,3-dioxolane hydrolyzes ~120 times slower than 2-phenyl-1,3-dioxolane.

Visualization: Hydrolysis Pathway

Experimental Protocols

Synthesis of 2-Phenyl-1,3-Dioxolane (Standard Protocol)

-

Objective: Synthesis of thermodynamic product with water removal.

-

Reagents: Benzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene.[1]

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reflux at 110°C (toluene b.p.) until water collection ceases (~3-4 hours).

-

Cool to RT, quench with saturated NaHCO

(to neutralize acid and prevent reverse hydrolysis). -

Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: Vacuum distillation (b.p. ~163-165°C at atm, or lower under vacuum) is preferred over chromatography to avoid silica-induced hydrolysis.

-

Kinetic Stability Assay (Hydrolysis Rate)

-

Objective: Determine half-life (

) at physiological or acidic pH. -

Reagents: Dioxolane sample, buffer (pH 1.0, 4.0, 7.4), acetonitrile (co-solvent).

-

Protocol:

-

Dissolve dioxolane in acetonitrile/buffer (20:80 v/v) at 37°C.

-

Monitor the disappearance of the dioxolane peak and appearance of benzaldehyde via HPLC-UV (254 nm) or UV-Vis spectroscopy .

-

Plot

vs. time. -

Slope =

. Calculate

-

References

-

NIST Chemistry WebBook. 1,3-Dioxolane, 2-phenyl- Thermochemical Data.[2][3][4] National Institute of Standards and Technology.[4] Link

-

Bender, M. L., & Silver, M. S. (1963).[5] The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes.[5][6] Journal of the American Chemical Society, 85(19), 3006–3010. Link

-

Indorato, C. (2013). Phenyl vs methyl cis/trans stability in dioxolanes. Chemistry Stack Exchange.[7] Link

-

Fife, T. H., & Jao, L. K. (1965). The Hydrolysis of Acetals and Ketals of p-Dimethylaminobenzaldehyde.[6] Journal of Organic Chemistry.[8] (Contextual citation for mechanism).

-

BenchChem. Technical Guide to 2-Phenyl-1,3-dioxolane-2-methanol.Link

Sources

- 1. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 2. 2,2-Diphenyl-1,3-dioxolane [webbook.nist.gov]

- 3. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 4. 1,3-Dioxolane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Isomeric forms and stereochemistry of 2-Isopropyl-4-phenyl-1,3-dioxolane

An In-Depth Technical Guide to the Isomeric Forms and Stereochemistry of 2-Isopropyl-4-phenyl-1,3-dioxolane

Executive Summary

The 1,3-dioxolane scaffold is a fundamental five-membered heterocyclic motif prevalent in natural products, pharmaceuticals, and specialty chemicals such as fragrances. The stereochemical arrangement of substituents on this ring system profoundly dictates the molecule's three-dimensional structure, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of this compound, a molecule that serves as an excellent model for understanding stereoisomerism in 2,4-disubstituted 1,3-dioxolanes. We will dissect its isomeric forms, delve into synthetic strategies for controlling stereochemical outcomes, and detail the analytical methodologies required for unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of stereochemistry in heterocyclic systems.

The 1,3-Dioxolane Core: A Primer

The 1,3-dioxolane ring is a cyclic acetal typically formed from the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol.[1][2] Unlike their six-membered 1,3-dioxane counterparts which predominantly adopt stable chair conformations, the five-membered dioxolane ring is more flexible.[3][4] It exists in a dynamic equilibrium between various puckered conformations, most notably the envelope (Cs symmetry) and twist (C2 symmetry) forms, to alleviate torsional strain. The energetic barrier between these forms is low, and the preferred conformation is heavily influenced by the nature and position of substituents, which seek to minimize non-bonded steric interactions.

Stereoisomerism in this compound

The structure of this compound features two stereogenic centers, at the C2 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two diastereomeric pairs of enantiomers.

-

C4 Stereocenter: Derived from 1-phenyl-1,2-ethanediol.

-

C2 Stereocenter: Derived from isobutyraldehyde.

The relative orientation of the isopropyl group at C2 and the phenyl group at C4 defines the diastereomers as either cis or trans.

-

cis-isomers: The isopropyl and phenyl groups are on the same face of the dioxolane ring. This corresponds to the (2R,4R) and (2S,4S) configurations.

-

trans-isomers: The isopropyl and phenyl groups are on opposite faces of the ring. This corresponds to the (2R,4S) and (2S,4R) configurations.

The importance of isolating and characterizing individual stereoisomers cannot be overstated, as they often possess distinct biological activities and physical properties. For the closely related analog, 2-methyl-4-phenyl-1,3-dioxolane, the cis and trans isomers are reported to have significantly different sensory properties, with the cis isomers being sensorially valuable as fragrances.[5]

Figure 1: The four stereoisomers of this compound.

Synthetic Pathways and Stereocontrol

The primary route to this compound is the acid-catalyzed acetalization of 1-phenyl-1,2-ethanediol with isobutyraldehyde.[6][7] This is an equilibrium process, and the reaction must be driven to completion by removing the water byproduct, often via azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1][2]

The stereochemical outcome is a direct consequence of the starting materials and reaction conditions.

-

Control of the C4 Center: The absolute configuration at C4 is determined by the enantiomeric purity of the starting 1-phenyl-1,2-ethanediol. Using racemic diol will result in a racemic mixture at the C4 position in the product. Using enantiopure (R)- or (S)-1-phenyl-1,2-ethanediol will fix the stereochemistry at C4, simplifying the product mixture to only two diastereomers (cis and trans).[5]

-

Control of the C2 Center: The formation of the C2 stereocenter is governed by the approach of the hemiacetal's hydroxyl group to the protonated aldehyde. The reaction can be subject to either kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the product ratio reflects the relative activation energies for the formation of the cis and trans transition states. The less sterically hindered pathway is favored.

-

Thermodynamic Control: Under equilibrating conditions (e.g., prolonged heating in the presence of acid), the product ratio shifts to favor the most thermodynamically stable diastereomer. Generally, the trans isomer, which minimizes steric repulsion between the two bulky substituents, is the more stable product.

-

Figure 2: Generalized mechanism for acid-catalyzed dioxolane formation.

Analytical Characterization of Stereoisomers

Distinguishing between the cis and trans diastereomers and separating all four stereoisomers requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of diastereomers.[8]

-

¹H NMR: The chemical shifts and coupling constants of the protons at C2, C4, and C5 are highly sensitive to the ring's conformation and the relative orientation of the substituents.

-

Chemical Shift: The proton at C2 (the acetal proton) in the cis isomer often experiences a different magnetic environment compared to the trans isomer due to anisotropic effects from the nearby phenyl group, leading to a measurable difference in chemical shift.

-

Coupling Constants (³JHH): While the Karplus relationship is more straightforward in rigid six-membered rings, dihedral angle dependencies still influence coupling constants in dioxolanes. The ³J(H2-H4) coupling constant can differ between diastereomers.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments provide the most definitive evidence. For the cis isomer, a spatial correlation (cross-peak) will be observed between the proton at C2 and the proton at C4. This correlation will be absent or significantly weaker for the trans isomer.

-

Chiral Chromatography

To separate the diastereomers and, crucially, the enantiomers within each pair, chiral chromatography is essential.[9][10]

-

Chiral Gas Chromatography (GC): Using a capillary column with a chiral stationary phase (CSP), such as a derivatized cyclodextrin, can often resolve all four stereoisomers. The different transient diastereomeric complexes formed between each isomer and the CSP lead to different retention times.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is another robust method, particularly for preparative-scale separations. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are widely effective for resolving a broad range of chiral compounds, including cyclic acetals.[11]

Table 1: Expected Analytical Data for Stereoisomer Characterization

| Parameter | cis-Isomers (2R,4R & 2S,4S) | trans-Isomers (2R,4S & 2S,4R) | Rationale & Causality |

| ¹H NMR δ(H2) | Typically shifted relative to trans | Serves as reference | Anisotropic effect of the phenyl group is proximity-dependent. |

| NOE (H2↔H4) | Strong correlation observed | Weak or no correlation | Protons on the same face of the ring are in close spatial proximity. |

| Thermodynamic Stability | Generally less stable | Generally more stable | Minimization of steric repulsion between bulky isopropyl and phenyl groups. |

| Chiral GC/HPLC | Two distinct peaks (enantiomers) | Two distinct peaks (enantiomers) | Enantiomers interact differently with the chiral stationary phase. |

Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on available equipment and safety guidelines.

Protocol: Synthesis of a Diastereomeric Mixture

Objective: To synthesize this compound under conditions likely to yield a mixture of diastereomers.

Materials:

-

Racemic 1-phenyl-1,2-ethanediol (1.0 eq)

-

Isobutyraldehyde (1.2 eq)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TSA) (0.02 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add racemic 1-phenyl-1,2-ethanediol, toluene, and isobutyraldehyde.

-

Add the catalytic amount of p-TSA.

-

Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the mixture of dioxolane isomers.

Protocol: Stereochemical Analysis by ¹H NMR with NOE

Objective: To determine the cis/trans ratio and assign the major isomer.

Procedure:

-

Prepare a sample of the purified product mixture (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard high-resolution ¹H NMR spectrum. Integrate the distinct acetal proton (H2) signals to determine the diastereomeric ratio.

-

Acquire a 2D ¹H-¹H NOESY or ROESY spectrum. Set the mixing time appropriately (e.g., 500-800 ms for NOESY) to allow for the development of cross-peaks.

-

Process the 2D spectrum and identify cross-peaks. A strong correlation between the H2 and H4 protons is definitive proof of a cis relationship.

Figure 3: Experimental workflow for NMR-based stereochemical analysis.

Conclusion

This compound is a structurally rich molecule whose synthesis and analysis provide a foundational understanding of stereoisomerism in five-membered heterocyclic systems. The stereochemical outcome of its synthesis is a delicate interplay between the chirality of the starting materials and the kinetic or thermodynamic parameters of the reaction. Unambiguous characterization relies on a synergistic application of advanced NMR techniques, particularly 2D NOE experiments, and chiral chromatography. The principles detailed in this guide are broadly applicable to a vast range of substituted dioxolanes, offering researchers the knowledge to rationally design, synthesize, and analyze stereochemically pure compounds for applications in drug discovery, materials science, and beyond.

References

- BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458.

-

Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402. Retrieved from [Link]

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458. Retrieved from [Link]

-

Dohi, T., et al. (2013). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 18(9), 10757-10771. Retrieved from [Link]

-

Grosu, I., et al. (2005). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. STUDIA UBB CHEMIA, L, 2, 389-396. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 14.3: Acetal Formation. Retrieved from [Link]

-

Spada, G. P., et al. (2003). A study of the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes by cholesteric induction in nematic phases and circular dichroism spectroscopy. Chirality, 15(7), 585-592. Retrieved from [Link]

-

Welch, R. C., & Hunter, G. L. K. (1980). Mass spectral characterization of 2,4-disubstituted 1,3-dioxolanes found in flavors. Journal of Agricultural and Food Chemistry, 28(4), 860-862. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 2,4-Diphenyl-1,3-dioxolane.

-

Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

-

Harned, A. (2015). NMR and Stereochemistry. University of Minnesota. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1689-1707. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Retrieved from [Link]

- Brunke, E. J., et al. (2006). 2-methyl-4-phenyl-1,3-dioxolane. U.S. Patent No. 7,176,176 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Acetal - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. gcms.cz [gcms.cz]

- 11. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

Methodological & Application

Protocol for synthesizing 2-Isopropyl-4-phenyl-1,3-dioxolane from isobutyraldehyde

This Application Note is structured as a high-level technical guide for research and development scientists. It moves beyond basic recipe steps to explain the process engineering and chemical logic required for high-purity synthesis.

Abstract & Application Context

This protocol details the synthesis of 2-isopropyl-4-phenyl-1,3-dioxolane via the acid-catalyzed condensation of isobutyraldehyde (2-methylpropanal) and 1-phenyl-1,2-ethanediol (styrene glycol).

While simple acetals are often used as protecting groups, 1,3-dioxolanes substituted with phenyl and alkyl groups are increasingly relevant in Medicinal Chemistry (as peptidomimetic scaffolds) and Fragrance Chemistry (where they impart complex green, floral, or fruity notes with high substantivity).

Key Technical Challenge: The reaction creates a second chiral center at the acetal carbon (C2), resulting in a mixture of diastereomers (cis and trans). This protocol optimizes for thermodynamic control to maximize yield and stability.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reversible acid-catalyzed dehydration of an aldehyde and a 1,2-diol.

-

Thermodynamics: The reaction is equilibrium-driven. To push the reaction to completion (

), we must remove water continuously. -

Methodology: Azeotropic distillation using a Dean-Stark apparatus is the industry standard for this transformation.

-

Reagent Choice:

-

Isobutyraldehyde (bp 63°C): Used in excess (1.2 – 1.5 equivalents). Its low boiling point allows easy removal of the unreacted excess during workup.

-

Styrene Glycol (mp 67°C): The limiting reagent. It is difficult to remove from the product without high-vacuum fractional distillation, so we ensure it is fully consumed.

-

Reaction Scheme

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv. | Role | Notes |

| 1-Phenyl-1,2-ethanediol | 93-56-1 | 1.0 | Limiting Reagent | "Styrene Glycol". Hygroscopic; dry before use. |

| Isobutyraldehyde | 78-84-2 | 1.5 | Electrophile | Freshly distilled to remove isobutyric acid. |

| p-Toluenesulfonic acid | 104-15-4 | 0.02 | Catalyst | Monohydrate (pTSA·H2O). |

| Toluene | 108-88-3 | Solvent | Azeotrope Agent | Reagent grade. |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark Trap equipped with a reflux condenser.

-

Temperature Control: Oil bath with magnetic stirring hotplate.

-

Purification: Rotary Evaporator; High-Vacuum Distillation Setup (Short-path).

Experimental Protocol

Phase 1: Reaction Setup (Dean-Stark)

-

Assembly: Attach a Dean-Stark trap to a 250 mL RBF. Fit a reflux condenser on top of the trap. Ensure the system is flushed with Nitrogen (

) to prevent aldehyde oxidation. -

Charging: Add 13.8 g (100 mmol) of 1-Phenyl-1,2-ethanediol to the flask.

-

Solvent: Add 100 mL of Toluene . Stir until the diol is mostly suspended/dissolved.

-

Catalyst: Add 0.38 g (2.0 mmol) of p-Toluenesulfonic acid monohydrate.

-

Reagent Addition: Add 10.8 g (150 mmol, ~13.7 mL) of Isobutyraldehyde.

Phase 2: Reaction & Monitoring

-

Reflux: Heat the oil bath to ~130°C to achieve a vigorous reflux (Toluene bp 110.6°C).

-

Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is 1.8 mL .

-

Endpoint: Continue reflux until water evolution ceases completely (typically 3–5 hours ).

-

Process Control (TLC): Spot the reaction mixture against Styrene Glycol (Stationary Phase: Silica; Mobile Phase: 20% EtOAc/Hexane). The diol spot (

) should disappear.

Phase 3: Work-up

-

Cooling: Cool the mixture to room temperature.

-

Quenching: Add 0.5 g of solid

and stir for 10 minutes.-

Critical: Acid must be neutralized before heating for distillation. Acidic conditions at high heat will reverse the reaction (hydrolysis).

-

-

Filtration: Filter off the solids (

and salts) through a sintered glass funnel or a pad of Celite. -

Concentration: Transfer filtrate to a flask and remove Toluene and excess Isobutyraldehyde via Rotary Evaporation (50°C bath, vacuum down to 20 mbar).

Phase 4: Purification

-

Distillation: Perform vacuum distillation on the crude oil.

-

Fraction 1: Residual Toluene/Aldehyde (discard).

-

Fraction 2 (Product): Collect the main fraction.

-

Estimated bp: 135–140°C at 5 mmHg (approximate).

-

-

Yield: Typical isolated yield is 85–92% (approx. 16–17 g).

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (Acid-Catalyzed Acetalization)

This diagram illustrates the stepwise conversion from hemiacetal to the oxocarbenium ion, followed by ring closure.

Caption: Stepwise mechanism showing the critical water removal step required to drive equilibrium forward.

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical neutralization step prior to distillation.

Process Control & Validation

NMR Interpretation ( NMR, 400 MHz, )

The product exists as a mixture of diastereomers (cis and trans relative to the phenyl and isopropyl groups). The trans isomer is typically major.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.45 | Multiplet | 5H | Ar-H | Phenyl group protons. |

| 4.95 – 5.10 | Doublet (d) | 1H | O-CH -O | The acetal proton (C2). Shift varies slightly between diastereomers. |

| 4.60 – 4.75 | dd | 1H | Ph-CH -O | C4 proton (benzylic). |

| 3.60 – 4.20 | Multiplets | 2H | -CH | C5 protons. Complex coupling due to chirality at C4. |

| 1.80 – 1.95 | Septet | 1H | -CH -(CH | Isopropyl methine. |

| 0.90 – 1.05 | Doublets | 6H | -C(CH | Isopropyl methyls. Diastereotopic; may appear as 4 peaks in mixture. |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Conversion.

-

Cause: Wet reagents or failure to remove water.

-

Solution: Ensure Toluene is dry; insulate the Dean-Stark arm to ensure proper distillation of the azeotrope.

-

-

Problem: Product Decomposition during Distillation.

-

Cause: Residual acid catalyzing hydrolysis or polymerization.

-

Solution: Ensure the

quench is thorough. Check pH of aqueous wash if performing liquid-liquid extraction (should be pH 7-8).

-

References

-

Isobutyraldehyde Properties & Reactivity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6561, Isobutyraldehyde. Retrieved from [Link]

-

General Acetalization Mechanism: Study.com. Cyclic Acetals: Formation & Mechanism. Retrieved from [Link]

-

Catalytic Methods for Acetal Synthesis: Jafari, F., & Khodabakhshi, S. (2012).[3] Mg(HSO4)2/SiO2 as a Highly Efficient Catalyst for the Green Preparation of 2-Aryl-1,3-Dioxalanes. ResearchGate. Retrieved from [Link]

-

Flavor & Fragrance Applications of Dioxolanes: The Good Scents Company. Flavor and Fragrance Agent Data: 2-isobutyl-4-methyl-1,3-dioxolane. Retrieved from [Link]

Sources

Application Note: Catalytic Acetalization Protocols for 2-Isopropyl-4-phenyl-1,3-dioxolane

Executive Summary & Scientific Rationale

This application note details the synthetic protocols for 2-Isopropyl-4-phenyl-1,3-dioxolane , a high-value cyclic acetal utilized primarily in the fragrance industry for its green, floral, and fruity olfactory profile. The synthesis involves the condensation of 1-phenyl-1,2-ethanediol (styrene glycol) with isobutyraldehyde under acid catalysis.

Mechanistic Insight: The reaction proceeds via a reversible nucleophilic addition-elimination pathway. The carbonyl oxygen of isobutyraldehyde is protonated by the acid catalyst, increasing its electrophilicity. The diol (styrene glycol) attacks the carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group leads to water elimination and ring closure to form the 1,3-dioxolane.

Critical Process Control:

Because the reaction is an equilibrium process (

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical water-elimination step that necessitates the use of a Dean-Stark apparatus or desiccant.

Figure 1: Acid-catalyzed mechanism for 1,3-dioxolane formation. Water removal at the oxonium stage is rate-determining for yield.

Experimental Protocols

Method A: Homogeneous Catalysis (Bench Scale Standard)

Suitability: Initial screening, gram-scale synthesis. Catalyst: p-Toluenesulfonic acid (pTSA).

Reagents:

-

Styrene glycol (1-phenyl-1,2-ethanediol): 13.8 g (100 mmol)

-

Isobutyraldehyde: 10.8 g (150 mmol) [1.5 eq excess]

-

p-Toluenesulfonic acid monohydrate: 0.19 g (1 mol%)

-

Solvent: Toluene (150 mL) or Cyclohexane (for lower boiling point azeotrope)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add styrene glycol, isobutyraldehyde, pTSA, and toluene to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110-115°C for toluene). Vigorous boiling is required to carry water into the trap.

-

Monitoring: Monitor water collection in the trap. The theoretical water yield is 1.8 mL. Continue reflux until water evolution ceases (approx. 3-5 hours).

-

Quenching: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the catalyst, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify by vacuum distillation (approx. 110-120°C @ 5 mmHg) to obtain a clear liquid.

Method B: Heterogeneous Catalysis (Green Chemistry)

Suitability: Eco-friendly synthesis, simplified workup, catalyst recycling. Catalyst: Amberlyst-15 (H+ form) or Zeolite H-Beta.

Protocol:

-

Setup: Use a 250 mL round-bottom flask with a Dean-Stark trap.

-

Catalyst Prep: If using Amberlyst-15, wash with methanol and dry in a vacuum oven to remove pore water. Use 1.0 g of dry resin.

-

Reaction: Combine styrene glycol (100 mmol), isobutyraldehyde (120 mmol), and cyclohexane (150 mL). Add the solid catalyst.

-

Reflux: Reflux for 6-8 hours. Note that heterogeneous kinetics are typically slower than homogeneous pTSA.

-

Workup: Filtration is the key advantage. Filter off the solid catalyst (which can be regenerated).

-

Purification: Evaporate solvent. Distill as in Method A.

Method C: Continuous Flow Synthesis (Scale-Up)

Suitability: Industrial production, safety (handling volatile aldehydes), consistent quality.

Workflow Diagram:

Figure 2: Continuous flow setup using a packed bed reactor (PBR) for acetalization.

Protocol:

-

Reactor: Stainless steel column (e.g., 100 mm x 4.6 mm ID) packed with Amberlyst-15.

-

Feeds:

-

Feed A: 1.0 M Styrene Glycol in Toluene.

-

Feed B: 1.5 M Isobutyraldehyde in Toluene.

-

-

Conditions: Pump feeds at 1:1 ratio. Set reactor temperature to 80°C. Maintain system pressure at 5-10 bar using a Back Pressure Regulator (BPR) to keep isobutyraldehyde liquid at reaction temperature.

-

Residence Time: Adjust flow rate for a residence time of 10-15 minutes.

-

Output: Collect product stream, wash with NaHCO₃, and distill.

Analytical Characterization

The product exists as a mixture of cis and trans diastereomers (referencing the relationship between the phenyl and isopropyl groups).

GC-MS Analysis:

-

Column: DB-5 or HP-5MS capillary column.

-

Profile: Two distinct peaks representing the diastereomers.

-

cis-isomer (typically elutes second): Often preferred for higher olfactory intensity.

-

trans-isomer (typically elutes first).

-

-

Mass Spectrum: Look for molecular ion

(weak) and characteristic fragment

NMR Data (Representative):

-

1H NMR (CDCl₃):

- 0.9-1.0 (d, 6H, Isopropyl methyls)

- 1.8 (m, 1H, Isopropyl CH)

- 3.8-4.3 (m, 2H, C5 protons of dioxolane ring)

- 4.7-4.9 (d, 1H, Acetal H at C2)

- 5.0-5.1 (dd, 1H, Benzylic H at C4)

- 7.2-7.4 (m, 5H, Aromatic)

Method Comparison & Troubleshooting

| Feature | Method A (Homogeneous) | Method B (Heterogeneous) | Method C (Flow) |

| Catalyst | pTSA (Soluble) | Amberlyst-15 / Zeolite | Amberlyst-15 (Packed Bed) |

| Reaction Time | 3-5 Hours | 6-8 Hours | 10-20 Minutes (Residence) |

| Yield | 85-92% | 80-88% | 90-95% |

| Workup | Wash/Neutralize/Dry | Filtration/Evaporation | In-line separation possible |

| Green Score | Low (Acid waste) | High (Reusable catalyst) | Highest (Energy efficient) |

Troubleshooting Guide:

-

Low Conversion: Check water removal efficiency. If the Dean-Stark trap is not collecting water, the reflux temperature may be too low (switch from cyclohexane to toluene) or the trap is clogged.

-

High Polymerization: Isobutyraldehyde can self-polymerize. Ensure the catalyst is not added until the mixture is diluted. Use fresh aldehyde.

-

Color Formation: Darkening indicates oxidation or charring. Perform reaction under Nitrogen atmosphere.

References

-

US Patent 7176176B2 . 2-methyl-4-phenyl-1,3-dioxolane. (Describes the analogous synthesis and sensory properties of phenyl-dioxolanes).

-

Climent, M. J., et al. (2010). Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals from Renewable Materials. (Review of solid acid catalysts for acetalization).

-

Deutsch, J., et al. (2008). Studies to aid process development for the manufacture of neopentyl glycol.... (Discusses kinetics of aldehyde condensation/acetalization).

-

Li, H., et al. (2012). Acetalization of carbonyl compounds with ethylene glycol catalyzed by Brønsted acidic ionic liquids. (Alternative catalytic methods).

-

ChemicalBook . This compound Product Entry. (Verification of target molecule existence).

Application Note: High-Efficiency Synthesis of 2-Isopropyl-4-phenyl-1,3-dioxolane

Abstract & Application Scope

This guide details the optimized reaction conditions for the preparation of 2-Isopropyl-4-phenyl-1,3-dioxolane (CAS: 55668-34-3). This compound serves as a critical structural motif in fragrance chemistry (green/woody notes) and as a robust protecting group strategy for 1,2-diols in medicinal chemistry.[1]

The protocol focuses on the acid-catalyzed condensation of 1-phenyl-1,2-ethanediol (styrene glycol) with isobutyraldehyde . Unlike simple acetalizations, this transformation requires precise control over water removal and stereochemical equilibration to maximize yield and favor the thermodynamically stable diastereomer.

Reaction Design & Mechanistic Insights

The Chemical Transformation

The synthesis is a reversible nucleophilic addition-elimination reaction. To drive the equilibrium toward the dioxolane product, the removal of water is the rate-determining control parameter.

Reaction Scheme:

Figure 1: General reaction scheme for the acetalization process.

Stereochemical Considerations

The 2,4-disubstitution pattern creates two chiral centers, resulting in diastereomers:

-

Trans-isomer (Anti): The bulky phenyl (C4) and isopropyl (C2) groups are on opposite faces of the ring. This is the thermodynamically favored product due to minimized steric repulsion.

-

Cis-isomer (Syn): Groups are on the same face.

Expert Insight: Under kinetic control (low temp, short time), the ratio may approach 1:1. Under thermodynamic control (reflux with acid catalyst), the equilibrium shifts toward the trans isomer. Extended reflux times (>4 hours) are recommended to maximize the trans:cis ratio if a single isomer is desired.

Critical Process Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Toluene (or Cyclohexane) | Forms an azeotrope with water. Toluene (bp 110°C) provides sufficient thermal energy to overcome the activation barrier for ring closure. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Non-oxidizing, strong organic acid. High solubility in organic phase ensures homogeneous catalysis. |

| Stoichiometry | 1.0 (Diol) : 1.2 (Aldehyde) | Slight excess of isobutyraldehyde compensates for volatility losses during reflux. |

| Concentration | 0.5 M - 1.0 M | High dilution is unnecessary; 0.5 M balances rate and solvent volume. |

| Water Removal | Dean-Stark Apparatus | Mandatory. Molecular sieves are insufficient for scale-up of this specific hindered acetal. |

Detailed Experimental Protocol

Method A: Homogeneous Catalysis (Standard Dean-Stark)

Best for: Gram-scale synthesis, high purity requirements.

Materials:

-

1-Phenyl-1,2-ethanediol (Styrene glycol): 13.8 g (100 mmol)

-

Isobutyraldehyde: 8.65 g (120 mmol) [Note: d=0.79 g/mL, ~11 mL]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 190 mg (1 mol%)

-

Toluene: 150 mL

-

Saturated NaHCO3 solution

-

Brine

Step-by-Step Procedure:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the Dean-Stark trap with clean toluene.

-

Charging: Add Styrene glycol, p-TsOH, and Toluene to the RBF. Stir until the diol is mostly suspended/dissolved.

-

Addition: Add Isobutyraldehyde in one portion.

-

Reaction (Reflux):

-

Heat the mixture to a vigorous reflux (Oil bath ~125-130°C).

-

Monitor the collection of water in the trap. Theoretical water yield is ~1.8 mL.

-

Timepoint: Reflux for 4–6 hours . The reaction is complete when water evolution ceases.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench: Wash the toluene layer with 50 mL of saturated NaHCO3 to neutralize the catalyst. (Critical to prevent hydrolysis during concentration).

-

Wash with 50 mL distilled water, followed by 50 mL brine.

-

Dry the organic layer over anhydrous MgSO4 for 15 minutes. Filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove toluene and excess isobutyraldehyde.

-

Distillation: Perform vacuum distillation on the crude oil.

-

Expected bp: ~115–120°C at 10 mmHg (approximate, adjust for vacuum strength).

-

-

Yield: Expected yield is 85–92% as a colorless oil.

-

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, look for these specific spectral signatures. The presence of diastereomers will show dual signals for key protons.

1H NMR (400 MHz, CDCl3):

-

Acetal Proton (H-2): A doublet (d) around δ 4.8 - 5.1 ppm . This is the most diagnostic signal.

-

Trans isomer typically appears slightly upfield relative to cis due to shielding effects, though solvent dependent.

-

-

Phenyl Ring: Multiplet at δ 7.2 - 7.4 ppm (5H).

-

Isopropyl Methyls: Two doublets around δ 0.9 - 1.0 ppm .

-

Dioxolane Backbone (H-4, H-5): Complex multiplets between δ 3.6 - 5.1 ppm .

Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 192 [M]+ (often weak).

-

Base Peak: Loss of isopropyl group or fragmentation of the dioxolane ring is common. Look for m/z 149 (loss of isopropyl) or m/z 105 (phenyl fragment).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete water removal | Ensure Dean-Stark trap is functioning. Wrap the riser in foil to prevent premature condensation of water vapor. |

| Starting Material Remains | Equilibrium limitation | Add fresh toluene and continue reflux. Ensure slight excess (1.2 eq) of aldehyde was actually added (it is volatile). |

| Product Hydrolysis | Acidic workup | Ensure the organic phase is fully neutralized with NaHCO3 before evaporation. Traces of acid will hydrolyze the acetal upon heating/concentration. |

| Haze in Final Oil | Residual Water | Dry longer with MgSO4 or use molecular sieves in the final oil. |

References

-

General Synthesis of 1,3-Dioxolanes: Meslin, J. C., et al. "Synthesis and biological activity of new 1,3-dioxolanes."[1] Molecules, 2011.

-

Thermodynamic Stability of 2,4-Disubstituted Systems: Grosu, I., et al. "Stereochemistry of 1,3-dioxane derivatives."[2] ResearchGate, 2000.

-

Chemical Properties & CAS Verification: "iso-Butyl aldehyde-1-phenyl-1,2-ethanediol acetal (CAS 55668-34-3)."[3][4] Cheméo Chemical Data. [4]

-

Catalyst Selection (Montmorillonite vs p-TsOH): "Synthesis of 1,3-Dioxolanes - Organic Chemistry Portal."

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iso-Butyl aldehyde-1-phenyl-1,2-ethanediol acetal | 55668-34-3 [chemicalbook.com]

- 4. iso-Butyl aldehyde-1-phenyl-1,2-ethanediol acetal (CAS 55668-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes & Protocols: Ensuring the Formulation Stability of 2-Isopropyl-4-phenyl-1,3-dioxolane in Emulsions

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Isopropyl-4-phenyl-1,3-dioxolane, a molecule featuring a cyclic ketal functional group, presents unique stability challenges when formulated into emulsion-based delivery systems. This document provides a comprehensive technical guide for assessing and ensuring the chemical and physical stability of such formulations. We delve into the primary degradation mechanisms, outline detailed protocols for forced degradation and physical stability testing, and provide a framework for developing a robust, stability-indicating analytical method.

Introduction: The Stability Challenge of Dioxolane-Based Formulations

The formulation of lipophilic active pharmaceutical ingredients (APIs) into emulsions is a cornerstone of modern drug delivery, offering enhanced solubility, improved bioavailability, and versatile administration routes. This compound represents a class of compounds whose core structure is a 1,3-dioxolane ring—a cyclic ketal. While this functional group is generally stable, its inherent susceptibility to acid-catalyzed hydrolysis poses a significant risk to the chemical integrity of the API within an emulsion's aqueous environment.[1][2]

Emulsions themselves are thermodynamically unstable systems, prone to physical destabilization through processes like creaming, flocculation, and coalescence.[3][4] Therefore, a successful formulation requires a dual-pronged stability strategy: one that preserves the chemical structure of the API and another that maintains the physical integrity of the emulsion vehicle.

This guide provides the scientific rationale and step-by-step protocols necessary to systematically evaluate and mitigate these stability risks, ensuring the development of a robust and reliable drug product.

Fundamental Stability Concerns

Chemical Stability: The Vulnerability of the Ketal Moiety

The primary chemical degradation pathway for this compound is the acid-catalyzed hydrolysis of the cyclic ketal ring. This reaction is significantly accelerated in acidic conditions and results in the cleavage of the dioxolane ring to yield the parent carbonyl compound (isobutyraldehyde) and the corresponding diol (1-phenyl-1,2-ethanediol).[5][6]

Mechanism of Acid-Catalyzed Hydrolysis: The reaction proceeds via a well-established mechanism where the formation of a resonance-stabilized carboxonium ion is the rate-determining step.[1]

-

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid (H₃O⁺) present in the aqueous phase.

-

Ring Opening: The protonated oxygen makes the C-O bond weaker, leading to the opening of the ring and the formation of a hemiacetal and a resonance-stabilized carbocation.

-

Nucleophilic Attack: A water molecule attacks the carbocation.

-

Deprotonation & Cleavage: Subsequent deprotonation and cleavage steps release the parent aldehyde/ketone and the diol.

Dioxolanes are notably stable under neutral and basic conditions, as there is no available proton to initiate the degradation cascade.[7][8] This pH-dependent stability is the most critical factor to control in the formulation.

Caption: Acid-catalyzed hydrolysis pathway of the 1,3-dioxolane ring.

Physical Stability: Maintaining Emulsion Integrity

The physical stability of an emulsion is paramount for its performance and shelf-life. The primary mechanisms of failure are interconnected and must be collectively monitored.[3][4]

-

Creaming/Sedimentation: The vertical migration of droplets due to density differences between the oil and water phases, governed by Stokes' Law. This is often the first visible sign of instability.

-

Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is a reversible process but is often a precursor to coalescence.

-

Coalescence: The irreversible merging of smaller droplets into larger ones, leading to a decrease in the total interfacial area and eventual phase separation. This is the ultimate sign of emulsion failure.

-

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Caption: Interrelated mechanisms leading to emulsion breakdown.

Protocols for Comprehensive Stability Assessment

A robust stability program involves a multi-phased approach, beginning with forced degradation to understand potential liabilities, followed by systematic physical and chemical monitoring under accelerated conditions.

Phase 1: Forced Degradation & Method Development

Scientific Rationale: Forced degradation (stress testing) is essential to identify the likely degradation products, elucidate degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method (SIAM).[9][10][11] An SIAM must be able to quantify the active ingredient accurately in the presence of its degradation products, impurities, and excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the gold standard for this purpose.[13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. agnopharma.com [agnopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solvent Extraction of 2-Isopropyl-4-phenyl-1,3-dioxolane

Introduction: The Imperative for Purity in Dioxolane Synthesis

2-Isopropyl-4-phenyl-1,3-dioxolane is a heterocyclic acetal of interest in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its synthesis, typically through the acid-catalyzed reaction of isobutyraldehyde and styrene glycol, often results in a crude product containing a mixture of unreacted starting materials, catalyst, and byproducts. For its effective use in downstream applications, a high degree of purity is paramount. This document provides a comprehensive guide to the principles and practices of solvent extraction for the purification of this compound, tailored for researchers, scientists, and drug development professionals.

The core of any effective purification strategy lies in a thorough understanding of the physicochemical properties of the target molecule and its potential contaminants. This guide will delve into a systematic approach for selecting an appropriate solvent system and detail robust liquid-liquid extraction protocols designed to efficiently isolate the desired product.

Physicochemical Profile: A Foundation for Rational Solvent Selection

The successful design of a solvent extraction protocol hinges on the differential solubility of the target compound and its impurities in a biphasic liquid system. A key parameter in this regard is the partition coefficient (LogP), which describes the lipophilicity of a molecule.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted LogP | Water Solubility |

| This compound | C₁₂H₁₆O₂ | 192.25 | ~3.2 | Predicted to be low |

| Isobutyraldehyde | C₄H₈O | 72.11 | 0.7 | Slightly soluble (75 g/L at 20°C)[1][2] |

| Styrene Glycol | C₈H₁₀O₂ | 138.16 | -0.4 | Freely soluble[3][4] |

| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | -0.6 | Very soluble |

The predicted LogP of approximately 3.2 for this compound indicates a significant nonpolar character, suggesting its preferential solubility in organic solvents over water. In contrast, the starting materials, isobutyraldehyde and particularly styrene glycol, exhibit greater polarity and water solubility. The acid catalyst, p-toluenesulfonic acid, is also highly water-soluble. This disparity in polarity is the cornerstone of the purification strategy outlined below.

Solvent System Selection: A Biphasic Approach to Purification

The ideal solvent system for liquid-liquid extraction should consist of two immiscible liquids, where the target compound has a high partition coefficient in favor of the organic phase, while the impurities are preferentially retained in the aqueous phase.

Based on the predicted LogP of our target molecule, a nonpolar organic solvent is the optimal choice for the extraction. Suitable candidates include:

-

Heptane: A nonpolar hydrocarbon that will readily dissolve the lipophilic dioxolane while having minimal miscibility with water.

-

Toluene: An aromatic solvent that can also effectively dissolve the target compound.

-

Methyl tert-butyl ether (MTBE): A less polar ether that offers good solvency for the product and is readily separated from water.

For the aqueous phase, deionized water will serve as the primary solvent for removing polar impurities. To facilitate the removal of the acidic catalyst, a dilute basic solution, such as aqueous sodium bicarbonate, will be employed.

Experimental Protocols: A Step-by-Step Guide to Purification

The following protocols are designed to purify this compound from a crude reaction mixture resulting from its synthesis.

Protocol 1: Standard Liquid-Liquid Extraction

This protocol is suitable for general-purpose purification and can be readily performed in a standard laboratory setting.

Materials:

-

Crude this compound reaction mixture

-

Heptane (or other suitable nonpolar organic solvent)

-

5% (w/v) aqueous sodium bicarbonate solution

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a volume of heptane approximately 3-5 times the volume of the crude product in a separatory funnel.

-

Acid Wash (Neutralization): Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure generated from the neutralization of the acid catalyst. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer. This step is crucial for removing the acid catalyst, which could otherwise cause decomposition of the product during storage or subsequent steps.[5][6][7]

-

Water Wash: Add a volume of deionized water equal to the organic layer to the separatory funnel. Shake vigorously for 1 minute and allow the layers to separate. Drain the lower aqueous layer. This wash removes any remaining water-soluble impurities, such as unreacted styrene glycol and residual salts from the neutralization step.

-

Brine Wash: Add a volume of saturated aqueous sodium chloride solution (brine) equal to approximately one-third of the organic layer volume. Shake gently for 30 seconds. This step helps to break any emulsions and reduces the solubility of water in the organic phase, initiating the drying process.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate in small portions until the drying agent no longer clumps together. Swirl the flask and let it stand for 15-20 minutes to ensure complete removal of residual water.

-

Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the heptane. The remaining residue is the purified this compound.

Diagram 1: Standard Liquid-Liquid Extraction Workflow

Caption: Workflow for the purification of this compound.

Protocol 2: Multi-Stage Extraction for Enhanced Purity

For applications requiring exceptionally high purity, a multi-stage extraction protocol can be employed to maximize the removal of impurities.

Procedure:

-

Initial Extraction: Follow steps 1 and 2 of Protocol 1.

-

Back Extraction (Optional): This step is generally not necessary for this specific purification but is a valuable technique for separating compounds with different acid/base properties.

-

Multiple Water Washes: Repeat the water wash (Step 3 of Protocol 1) two to three times. This ensures a more thorough removal of any lingering polar impurities.

-

Final Steps: Proceed with the brine wash, drying, and solvent removal as described in steps 4-6 of Protocol 1.

Validation and Quality Control

The purity of the final product should be assessed using appropriate analytical techniques. Recommended methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and identify any remaining volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the this compound and quantify the level of any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the absence of starting material absorptions (e.g., the broad O-H stretch of styrene glycol or the C=O stretch of isobutyraldehyde).

Troubleshooting

-

Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by the addition of a small amount of brine or by gentle swirling of the separatory funnel. In persistent cases, filtering the mixture through a pad of celite may be effective.

-

Low Product Yield: Low yields may be due to the partitioning of the product into the aqueous phase. This can be mitigated by ensuring the use of a sufficiently nonpolar organic solvent and by performing multiple extractions of the aqueous layer with fresh organic solvent.

Conclusion

The solvent extraction protocols detailed in this guide provide a robust and efficient means of purifying this compound from its crude synthesis mixture. The selection of an appropriate nonpolar organic solvent, coupled with systematic washing steps to remove acidic and polar impurities, is key to obtaining a high-purity product. The principles and techniques described herein are broadly applicable to the purification of other lipophilic small molecules and can be adapted as needed based on the specific impurity profile of the reaction mixture.

References

-

ChemBK. (n.d.). Isobutyraldehyde. Retrieved from [Link]

-

chemeurope.com. (n.d.). Isobutyraldehyde. Retrieved from [Link]

-

Merck Index. (n.d.). Styrene Glycol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Styrene Glycol. Retrieved from [Link]

-

ChemBK. (2024, April 10). (R)-STYRENE GLYCOL. Retrieved from [Link]

-

ResearchGate. (2021, December 16). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction? Retrieved from [Link]

-

ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of 2-Isopropyl-4-phenyl-1,3-dioxolane via fractional distillation

Welcome to the technical support guide for the purification of 2-Isopropyl-4-phenyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during its purification by fractional distillation. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities originate from the starting materials used in its synthesis: isobutyraldehyde and styrene oxide. Additionally, the product itself can exist as a mixture of cis- and trans-diastereomers, which may require separation depending on your application's requirements.

Q2: Why is fractional distillation under vacuum the recommended purification method?

A2: The boiling point of the target compound and one of the key impurities, styrene oxide, are relatively high. Performing the distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition of the product. By reducing the pressure, we significantly lower the boiling points of all components, allowing for a safe and efficient separation.[1]

Q3: What is a "theoretical plate" and why is it important?

A3: A theoretical plate represents one cycle of evaporation and condensation within the fractionating column. Each "plate" enriches the vapor with the more volatile (lower boiling point) component.[2] A column with more theoretical plates provides better separation between liquids with close boiling points. The efficiency of your column is critical for separating the product from impurities like styrene oxide.

Q4: Can I separate the cis- and trans-isomers of the product by fractional distillation?

A4: It is highly challenging. Diastereomers like the cis- and trans-isomers of this dioxolane often have very similar physical properties, including boiling points that are too close for effective separation by standard fractional distillation.[3] While a highly efficient column might achieve some enrichment, complete separation typically requires other techniques like chromatography.[4]

Physical Properties for Separation

Effective separation relies on exploiting the differences in boiling points between the components of the mixture. The data below provides the basis for setting up your distillation parameters.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |

| Isobutyraldehyde | 72.11 | 63-64 °C[5][6] | < 20 °C |

| This compound | 192.26 | > 200 °C (Est.) | ~85-95 °C @ 4 mmHg (Est.) * |

| Styrene Oxide | 120.15 | 194.1 °C[7] | ~80-90 °C @ 10 mmHg |

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Problem: My vacuum pressure is unstable or not low enough.

-

Possible Cause 1: System Leaks. A vacuum is defined by the absence of atmospheric gases. A leak introduces these gases, increasing the system's pressure. This is the most common issue.

-

Solution: Ensure all glass joints are properly sealed. For vacuum distillations, all joints must be greased.[1] Apply a thin, uniform layer of vacuum grease to all ground-glass joints. Check that all tubing is heavy-walled vacuum tubing and that there are no cracks. To locate a leak, you can carefully listen for a hissing sound while the vacuum is on.

-

-

Possible Cause 2: Inefficient Vacuum Source. The water aspirator may have low water flow, or the vacuum pump oil may be contaminated.

-

Solution: For a water aspirator, ensure the water flow is at maximum. For a vacuum pump, check the oil level and clarity; change if it appears cloudy or discolored. A cold trap between your apparatus and the pump is essential to prevent solvent vapors from contaminating the pump oil.

-

Problem: The liquid in the distillation flask is boiling violently ("bumping").

-

Possible Cause: Lack of Nucleation Sites. Under vacuum, the air trapped in the pores of traditional boiling chips is rapidly removed, rendering them ineffective.[1] Without smooth boiling, superheated pockets of liquid can erupt violently, potentially contaminating the distillation column and distillate.

-

Solution: Never use boiling chips for vacuum distillation. Always use a magnetic stirrer and a Teflon-coated stir bar to ensure smooth, controlled boiling. The stirring action continuously breaks the surface tension of the liquid, providing nucleation sites for even bubble formation.[1]

-

Problem: The separation is poor; the distillate is still impure.

-

Possible Cause 1: Distillation Rate is Too Fast. Fractional distillation is an equilibrium process. If you heat the flask too aggressively, the vapor ascends the column too quickly, preventing the necessary multiple vaporization-condensation cycles (theoretical plates) from occurring. This leads to a vapor composition that is not significantly enriched in the lower-boiling component.

-

Solution: Reduce the heating mantle temperature. The goal is a slow, steady collection rate, typically 1-2 drops per second. The ring of condensing vapor should rise slowly and steadily up the column.

-

-

Possible Cause 2: Inadequate Column Insulation. Cold drafts from the laboratory environment can cause premature condensation within the fractionating column, disrupting the temperature gradient essential for separation.

-

Solution: Loosely wrap the fractionating column (from the bottom joint up to the distillation head) with glass wool or aluminum foil. This minimizes heat loss and helps maintain the proper temperature gradient needed for efficient fractionation.

-

-

Possible Cause 3: Inefficient Fractionating Column. The column may not have enough theoretical plates for the separation.

-

Solution: Use a more efficient column, such as a Vigreux column or, for more challenging separations, a column packed with structured packing like Raschig rings or metal sponge to increase the surface area for condensation-vaporization cycles.[2]

-

Problem: The temperature at the distillation head is fluctuating.

-

Possible Cause 1: Unstable Vacuum. As explained above, if the pressure of the system is fluctuating due to a leak, the boiling points of the components will also change, leading to an unstable thermometer reading.

-

Solution: Stop the distillation, allow the system to cool, and meticulously check for and fix all vacuum leaks.

-

-

Possible Cause 2: Inconsistent Heating. A heating mantle that cycles on and off too aggressively can cause pulses of vapor to reach the thermometer, resulting in fluctuations.

-

Solution: Use a variable power controller (e.g., a Variac) to provide smooth, continuous energy input to the heating mantle. Ensure the distillation flask is properly seated in the mantle for even heat transfer.

-

Visual Workflow Guides

The following diagrams illustrate the standard experimental setup and a logical troubleshooting workflow.

Caption: Key components of a vacuum fractional distillation setup.

Caption: A logical workflow for diagnosing poor separation efficiency.

Experimental Protocol: Vacuum Fractional Distillation

This protocol provides a detailed methodology for the purification process.

1. Pre-Distillation Setup & Safety Check:

- Glassware Inspection: Before assembly, meticulously inspect every piece of glassware for cracks, chips, or star fractures. Weakened glass can implode under vacuum.[1]

- System Assembly: Assemble the apparatus as shown in the diagram above. Place a correctly sized magnetic stir bar in the distillation flask.

- Greasing Joints: Apply a minimal, even layer of vacuum grease to all ground-glass joints. An excessive amount can contaminate your product.

- Secure Clamps: Use clamps to securely fasten the distillation flask and the connection between the condenser and the vacuum adapter. Do not use a closed system; the vacuum adapter must be open to the vacuum line.

- Cold Trap: Prepare a cold trap (e.g., with dry ice/acetone or liquid nitrogen) and place it between your apparatus and the vacuum pump to protect the pump from solvent vapors.

2. Executing the Distillation:

- Charge the Flask: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

- Start Stirring and Vacuum: Begin magnetic stirring. Then , turn on the vacuum source to slowly evacuate the system. You may observe bubbling as residual low-boiling solvents and dissolved air are removed.

- Begin Heating: Once the pressure has stabilized and initial outgassing has ceased, begin to gently heat the distillation flask with the heating mantle.

- Collect Foreshot: The first fraction to distill will be the highly volatile isobutyraldehyde. Collect this "foreshot" in the first receiving flask and monitor the temperature at the distillation head. The temperature should be low.

- Isolate the Product: As the isobutyraldehyde is removed, the temperature in the pot will rise. When the temperature at the distillation head begins to rise and then stabilizes at the expected boiling point of your product (~85-95 °C @ 4 mmHg, but observe your actual reading), switch to a clean receiving flask to collect the main fraction.

- Monitor and Record: Continuously monitor the head temperature and the vacuum pressure. A stable temperature and pressure during the collection of the main fraction indicate a pure compound is distilling.[1]

- Collect Final Fraction: If the temperature begins to drop after the main fraction is collected, it may indicate the bulk of your product has distilled. If it rises significantly, a higher-boiling impurity (like styrene oxide) is beginning to distill. Stop the distillation or switch to a third receiving flask to collect this final fraction.

3. System Shutdown:

- Cool Down: Remove the heating mantle and allow the distillation flask to cool to room temperature.[1]

- Vent the System: Slowly and carefully vent the system by opening the stopcock on your vacuum adapter or by removing the vacuum tubing. This prevents atmospheric oxygen from rushing into the hot flask, which could cause an unexpected reaction.[1]

- Stop the Vacuum: Once the system is at atmospheric pressure, turn off the vacuum pump.

- Disassemble: Disassemble the glassware for cleaning.

References

-

Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Styrene Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

ChemSynthesis. (2024, May 20). 4-methyl-2-phenyl-1,3-dioxolane. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010, February 4). Distillation II. Retrieved from [Link]

-

Prep101 MCAT Forum. (2021, June 19). Vacuum Fractional Distillation - Organic Chemistry. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Styrene oxide. Retrieved from [Link]

-

Sciencemadness.org. (2006, October 16). Failed fractional vacuum distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

MicroSolv. (2024, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

-

Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

Sources

- 1. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 2. This compound [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting phase separation issues with 2-Isopropyl-4-phenyl-1,3-dioxolane

Topic: Troubleshooting Phase Separation & Stability

Doc ID: TS-DIOX-2495 | Revision: 2.4 | Status: Active

Introduction: The "Ghost Layer" Phenomenon

Welcome. If you are accessing this guide, you are likely experiencing a "ghost layer" (invisible interface), stable emulsion, or unexpected yield loss with 2-Isopropyl-4-phenyl-1,3-dioxolane .

This molecule presents a unique troubleshooting challenge due to two intrinsic properties:

-

Specific Gravity Proximity: Its density (

g/mL) is nearly isopycnic with dilute aqueous salt solutions, leading to phase inversion or suspension. -

Acetal Reversibility: As a cyclic acetal, it is thermodynamically unstable in acidic aqueous environments. A "phase separation" issue is often actually a hydrolysis issue where your product has reverted to Isobutyraldehyde and Styrene Glycol.

This guide moves beyond standard protocols to address the thermodynamic and kinetic root causes of these failures.

Module 1: Synthesis & Workup (The "Crude" Phase)

Critical Failure: The Isopycnic Trap

Symptom: You cannot distinguish the organic layer from the aqueous wash, or the layers have inverted (organic on bottom) unexpectedly.

Root Cause:

Standard workups often use 5-10% Brine or saturated

Protocol A: Density Modification (The "Delta-Rho" Method)

Do not rely on visual cues alone. Use conductivity or a drop test to confirm phases.

| Reagent | Density (g/mL) | Action | Outcome |

| Target Molecule | ~1.06 | N/A | Reference Point |

| Water (DI) | 1.00 | Wash | Organic layer sinks (Bottom) |

| 10% NaCl | 1.07 | AVOID | Suspension / Emulsion |

| Sat. NaCl (Brine) | 1.20 | Wash | Organic layer floats (Top) |

| DCM (Dichloromethane) | 1.33 | Extraction | Organic layer sinks (Bottom) |

Corrective Action:

-

If layers are suspended: Add Saturated NaCl until the aqueous density exceeds 1.15 g/mL. The organic layer will force to the top.

-

If using chlorinated solvents: The dioxolane will be in the bottom layer. Ensure you do not discard the "heavy" phase assuming it is water.[1]

Critical Failure: The Acid Hydrolysis Loop

Symptom: The organic layer shrinks with every wash; the aqueous layer smells strongly of isobutyraldehyde (pungent/fruity).

Root Cause: Dioxolanes hydrolyze rapidly at pH < 5. If you perform an acid wash (to remove amine catalysts or starting materials) without immediate neutralization, you destroy the acetal ring.

Corrective Action:

-

NEVER use HCl or

washes. -

ALWAYS use a phosphate buffer (pH 7.0) or dilute

for the first wash. -

Quench: If the reaction was acid-catalyzed (e.g., p-TsOH), quench with Triethylamine before adding water.

Module 2: Visualizing the Workflow

The following decision tree outlines the logic for breaking stable emulsions and handling density issues.

Figure 1: Decision matrix for troubleshooting workup failures. Note the critical pH check to prevent product degradation.

Module 3: Formulation & Stability (The "Product" Phase)

FAQ: Why is my clear product "oiling out" in formulation?

Scenario: You have dissolved the dioxolane in an ethanol/water base (e.g., fragrance or reagent carrier), and it becomes cloudy upon cooling or water addition.

Thermodynamic Explanation: this compound is highly lipophilic (LogP ~2.5 - 3.0). It behaves as an oil.[2]

-

The Ouzo Effect: When water is added to an ethanolic solution of the dioxolane, the solvent quality decreases. Once the dielectric constant of the mixture exceeds the solubility parameter of the dioxolane, spontaneous nucleation of oil droplets occurs (micro-emulsion).

-

Temperature Shock: The solubility is temperature-dependent. Storage at 4°C can trigger phase separation if the concentration is near the saturation limit at room temperature.

Troubleshooting Table: Solubility Limits

| Solvent System | Solubility Status | Risk Factor |

| Ethanol (100%) | Miscible | Low |

| Ethanol (70%) / Water (30%) | Metastable | High (Cloud point near 15°C) |

| Propylene Glycol | Soluble | Low |

| Glycerin | Insoluble | Phase Separation Guaranteed |

| Mineral Oil | Miscible | Low |

Protocol B: Stabilizing the Formulation If you observe cloudiness:

-

Add a Co-solvent: Introduce Dipropylene Glycol (DPG) or Isopropyl Myristate (IPM) at 5-10%. These act as coupling agents, bridging the polarity gap.

-

Increase Surfactant Load: If in an aqueous system, the critical micelle concentration (CMC) must be exceeded. Use non-ionic surfactants (e.g., Polysorbate 20) with an HLB of 12-15 to solubilize the phenyl ring.

Module 4: Analytical Verification

How do you prove the phase separation is clean and the product is intact?

-

Refractive Index (RI):

-

Pure this compound has a high RI (~1.49 - 1.51) due to the aromatic ring.

-

Water/Brine has an RI of 1.33 - 1.37.

-

Test: A single drop on a refractometer will instantly confirm which phase you have isolated.

-